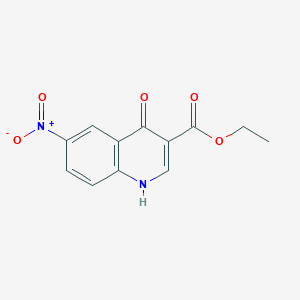

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (CAS: 103514-53-0) is a quinoline derivative with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol . Key structural features include a hydroxyl group at position 4, a nitro group at position 6, and an ethyl ester moiety at position 2. This compound is commercially available through suppliers like LEAP CHEM CO., LTD., and is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research . Its reactivity is influenced by the electron-withdrawing nitro group and the hydrogen-bonding capability of the hydroxyl group.

Properties

IUPAC Name |

ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJCDCSZGDONQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323109 | |

| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103514-53-0 | |

| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Process:

Starting Material Preparation:

- The synthesis begins with quinoline derivatives or substituted aromatic compounds containing hydroxyl and carboxylic acid groups.

- These compounds are subjected to nitration using nitric acid or a nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the desired position.

-

- Cyclization is carried out under acidic or basic conditions to form the quinoline core structure.

-

- The carboxylic acid group is converted into an ethyl ester using ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Alternative Synthetic Routes

Route A: Direct Nitration and Esterification

- In this method, the hydroxylated quinoline precursor undergoes direct nitration followed by esterification.

- Reaction conditions:

- Reagents: Nitric acid, ethanol, sulfuric acid.

- Temperature: Controlled between 0–50°C during nitration to prevent overreaction.

- Yield: Moderate to high depending on reaction optimization.

Route B: Sequential Functional Group Addition

- This approach involves sequential addition of functional groups:

- Hydroxylation at position 4.

- Nitration at position 6.

- Esterification at position 3.

- Reaction conditions:

- Advantages:

Reaction Mechanism

Nitration Mechanism:

- Electrophilic substitution occurs where the nitro group replaces a hydrogen atom on the aromatic ring.

- The reaction proceeds via formation of a nitronium ion ($$NO_2^+$$) as the active electrophile.

Esterification Mechanism:

- The carboxylic acid reacts with ethanol in the presence of an acid catalyst.

- The reaction produces water as a byproduct and forms the ethyl ester linkage.

Optimization Parameters

To maximize yield and purity, several factors must be optimized:

- Reaction Temperature: Maintain precise temperature control during nitration to prevent side reactions.

- Catalyst Concentration: Adjust catalyst amounts to balance reaction rate and selectivity.

- Solvent Choice: Use solvents that stabilize intermediates during cyclization and esterification steps.

- Purification Techniques: Employ recrystallization or chromatography for isolating the target compound.

Data Table: Reaction Conditions Overview

| Step | Reagents | Temperature Range | Catalyst | Yield (%) |

|---|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | 0–50°C | Sulfuric acid | ~70–85 |

| Cyclization | Quinoline precursor | Room temperature | Acid/base | ~60–75 |

| Esterification | Ethanol | Reflux (~80°C) | Sulfuric acid | ~80–90 |

| Purification | Chromatography or recrystallization | N/A | N/A | ≥95 |

Notes on Research Findings

- Studies suggest that this compound can serve as a versatile intermediate for synthesizing more complex molecules due to its reactive functional groups.

- Its preparation methods are adaptable for producing analogs with modified biological activities, such as antimicrobial or anticancer properties.

- Optimization of reaction parameters can significantly improve yield and reduce impurities, making it suitable for pharmaceutical research.

Scientific Research Applications

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine: It serves as a precursor for the synthesis of pharmacologically active compounds, including antimalarial and anticancer agents.

Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The biological activity of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the hydroxy group can form hydrogen bonds with protein targets, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate with similar compounds:

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects :

- The nitro group at position 6 in the target compound enhances electrophilic substitution reactivity, making it suitable for further functionalization . In contrast, bromo or chloro substituents (e.g., 8-Br in CAS 35975-57-6) increase molecular weight and alter lipophilicity .

- Replacing the hydroxy group with chloro (CAS 2253791-42-1) reduces hydrogen-bonding capacity but improves stability under acidic conditions .

Oxo groups (e.g., CAS 52980-28-6) may facilitate tautomerization, influencing solubility and metabolic stability .

Synthetic Utility: this compound serves as a versatile intermediate due to its reactive nitro and hydroxy groups, enabling further derivatization . Chloro analogs (e.g., CAS 2253791-42-1) are preferred in cross-coupling reactions for introducing aryl or heteroaryl groups .

Biological Activity

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with a hydroxy group and a nitro group, which contribute to its reactivity and biological effects. The presence of these functional groups allows the compound to interact with various biological targets, including nucleic acids and proteins.

The biological activity of this compound is primarily attributed to its ability to:

- Interact with DNA : The nitro group can be reduced to form reactive intermediates that bind to DNA, inhibiting replication and transcription processes.

- Bind to Proteins : The hydroxy group can form hydrogen bonds with protein targets, potentially altering their function and leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell processes, which may include interference with DNA synthesis or protein function.

Anticancer Potential

The compound has been studied for its potential as an anticancer agent . Its ability to intercalate with DNA suggests that it could inhibit cancer cell proliferation by disrupting essential cellular functions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, highlighting its potential therapeutic applications in oncology .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound's interaction with DNA leads to significant alterations in gene expression profiles associated with cell cycle regulation and apoptosis.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxy-6-nitroquinoline-3-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 4 hours | 4-hydroxy-6-nitroquinoline-3-carboxylic acid | 85% | |

| NaOH (aq), 80°C, 2 hours | Sodium salt of the carboxylic acid | 90% |

Key Findings :

- Hydrolysis proceeds efficiently under both acidic and basic conditions, with higher yields observed in alkaline media .

- The carboxylic acid derivative is a precursor for synthesizing amides, hydrazides, and metal complexes .

Formation of Amides and Hydrazides

The ester group reacts with amines or hydrazines to form substituted carboxamides or carbohydrazides, expanding its utility in medicinal chemistry.

Key Findings :

- Hydrazide formation is favored in polar aprotic solvents like DMF .

- The nitro group remains intact during these reactions, enabling subsequent reductions or substitutions .

Nitro Group Reactivity

The electron-withdrawing nitro group at position 6 influences electrophilic substitution patterns and can be reduced to an amine under controlled conditions.

Key Findings :

- Reduction of the nitro group to an amine enhances the compound’s bioavailability and enables conjugation with biomolecules .

- Catalytic hydrogenation offers cleaner conversion compared to Fe/HCl .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can be alkylated or acylated to modify solubility and pharmacological properties.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | Acetone, reflux, 8 hours | Ethyl 4-methoxy-6-nitroquinoline-3-carboxylate | 70% | |

| Acetic anhydride, pyridine | RT, 12 hours | Ethyl 4-acetoxy-6-nitroquinoline-3-carboxylate | 82% |

Key Findings :

- Alkylation improves lipophilicity, aiding blood-brain barrier penetration.

- Acylated derivatives exhibit enhanced stability under physiological conditions.

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles, a key strategy in antimalarial and anticancer drug design.

Key Findings :

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with nitration and esterification of quinoline derivatives. Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates. For example, heating in DMSO promotes N-ethylation in related compounds like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, yielding derivatives with higher regioselectivity .

- Catalyst Use : The presence of tetrabutylammonium iodide (Bu₄NI) can alter product ratios by facilitating nucleophilic substitution. For instance, Bu₄NI increases the formation of N-ethylated derivatives over O-ethylated products .

- Temperature Control : Elevated temperatures (80–120°C) are critical for cyclization and nitro-group stabilization.

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and accurate structural confirmation?

Methodological Answer:

- Purification :

- Characterization :

- Spectroscopic Analysis : Combine ¹H/¹³C NMR to identify ester carbonyl (~165–170 ppm) and nitro-group environments.

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism between 4-hydroxy and 4-oxo forms) using SHELX programs for refinement . For example, SHELXL refines bond lengths with precision (±0.01 Å) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 307 for the parent ion) .

Advanced Research Questions

Q. What advanced techniques are critical for resolving structural ambiguities in this compound derivatives, particularly when conflicting spectral data arise?

Methodological Answer:

- High-Resolution Crystallography : Use synchrotron radiation to resolve electron density maps for nitro-group orientation. For example, SHELXD can phase macromolecular derivatives, while SHELXE refines twinned crystals .

- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate tautomeric forms (e.g., 4-hydroxy vs. 4-oxo). For related quinoline esters, deviations >1 ppm indicate misassigned structures .

- Dynamic NMR : Monitor temperature-dependent shifts to detect slow-exchange processes, such as keto-enol tautomerism in polar solvents .

Q. How can researchers design experiments to investigate the role of this compound as a precursor in antibiotic synthesis, considering solvent and catalyst effects?

Methodological Answer:

- Derivatization Strategies :

- N-Alkylation : React with alkyl halides in DMF/K₂CO₃ to introduce side chains for enhanced bioactivity. For example, Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate shows improved antibacterial potency .

- Nitro-Group Reduction : Use H₂/Pd-C to convert the nitro group to an amine, enabling coupling with β-lactam moieties .

- Solvent-Catalyst Screening :

- Biological Testing :

- Use MIC assays against S. aureus and E. coli to correlate structural modifications (e.g., electron-withdrawing nitro groups) with activity .

Data Contradiction Analysis

Example Scenario : Conflicting NMR data for a derivative suggests either N- or O-alkylation.

Resolution Workflow :

X-ray Diffraction : Confirm regiochemistry via crystal structure (e.g., C–O vs. C–N bond lengths) .

IR Spectroscopy : Compare carbonyl stretches (ester: ~1720 cm⁻¹; amide: ~1680 cm⁻¹) .

HPLC-MS : Detect molecular ion fragments unique to each isomer (e.g., m/z 121 for N-ethyl vs. m/z 93 for O-ethyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.